molecular formula C27H57BO3 B14447623 Tri(diisobutylcarbinyl) borate CAS No. 73758-18-6

Tri(diisobutylcarbinyl) borate

Cat. No.: B14447623
CAS No.: 73758-18-6
M. Wt: 440.6 g/mol
InChI Key: DALDOQDZVZPDLY-UHFFFAOYSA-N
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Description

Tri(diisobutylcarbinyl) borate is an organoboron compound with the chemical formula C27H57BO3 It is a borate ester, which means it contains a boron atom bonded to three alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:

B(OH)3+3(diisobutylcarbinol)Tri(diisobutylcarbinyl) borate+3H2OB(OH)_3 + 3 \text{(diisobutylcarbinol)} \rightarrow \text{this compound} + 3 H_2O B(OH)3​+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted borate esters.

Scientific Research Applications

Tri(diisobutylcarbinyl) borate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylborate: Another borate ester with similar reactivity but different alkoxy groups.

    Triethylborate: Similar to trimethylborate but with ethyl groups instead of methyl groups.

    Triphenylborate: Contains phenyl groups instead of alkyl groups, leading to different reactivity and applications.

Uniqueness

Tri(diisobutylcarbinyl) borate is unique due to its specific alkoxy groups, which impart distinct physical and chemical properties. Its larger alkyl groups provide steric hindrance, affecting its reactivity and stability compared to other borate esters.

Properties

73758-18-6

Molecular Formula

C27H57BO3

Molecular Weight

440.6 g/mol

IUPAC Name

tris(3,5-dimethylheptan-4-yl) borate

InChI

InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3

InChI Key

DALDOQDZVZPDLY-UHFFFAOYSA-N

Canonical SMILES

B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC

Origin of Product

United States

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